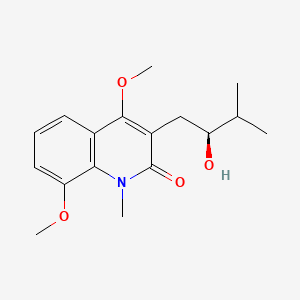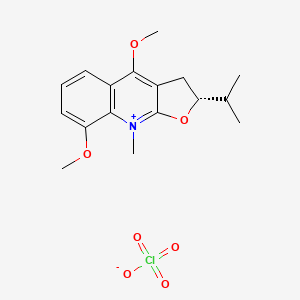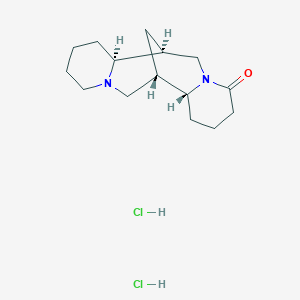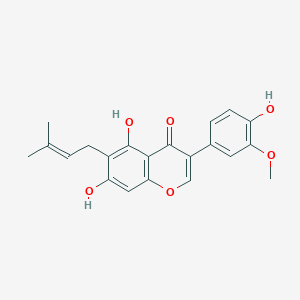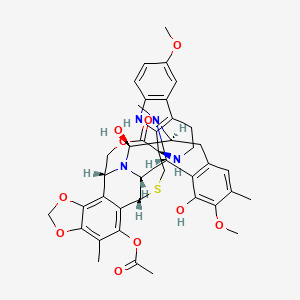
LYRM03
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LYRM03 is an aminopeptidase inhibitor. LYRM03 is also an ubenimex derivative. LYRM03 attenuates LPS-induced acute lung injury in mice by suppressing the TLR4 signaling pathway. LYRM03 effectively attenuates LPS-induced ALI by inhibiting the expression of pro-inflammatory mediators and Myd88-dependent TLR4 signaling pathways in alveolar macrophages. LYRM03 may serve as a potential treatment for sepsis-mediated lung injuries.
Wissenschaftliche Forschungsanwendungen
Attenuation of Acute Lung Injury
LYRM03, identified as 3-amino-2-hydroxy-4-phenyl-valyl-isoleucine, is a novel derivative of ubenimex, showcasing significant potential in the treatment of acute lung injury (ALI). Research demonstrates that LYRM03 can effectively mitigate LPS-induced ALI in mice. The mechanism behind its effectiveness lies in its ability to suppress the Toll-like receptor 4 (TLR4)-mediated signaling pathway, a critical component in sepsis-induced ALI. LYRM03 achieves this by reducing the expression of pro-inflammatory mediators and inhibiting Myd88-dependent TLR4 signaling pathways in alveolar macrophages. Additionally, LYRM03 has been shown to reduce inflammatory cell infiltration, cytokine generation, and expression of enzymes like iNOS and COX-2 in lung tissues, presenting a promising therapeutic option for sepsis-mediated lung injuries (He et al., 2017).
Mechanistic Insights into Anti-inflammatory Actions
Further investigations into the anti-inflammatory actions of LYRM03 reveal its impact on the NF-κB/TLR4/NLRP3 signaling pathways. LYRM03's defensive action against LPS-induced ALI extends to the modulation of these pathways, thus attenuating the severity of ALI. By inhibiting the activities of nuclear factor kappa B (NF-κB), MyD88, and TLR4, and reducing the assembly of inflammasome components such as ASC and NLRP3, LYRM03 showcases a robust lung protective effect. This multifaceted approach highlights LYRM03's potential in curbing inflammation and oxidative stress, marking its significance in the research of anti-inflammatory therapies (Wang et al., 2019).
Anti-Metastatic Properties in Cancer Research
Beyond its application in treating lung injuries, LYRM03 has been explored for its anti-metastatic properties in cancer research. Specifically, it has been shown to inhibit the metastasis of human breast cancer MDA-MB-231 cells both in vitro and in vivo. LYRM03's mechanism of action involves the inhibition of Aminopeptidase N (APN), a target associated with cancer progression and metastasis. This research suggests LYRM03's potential as a therapeutic agent in cancer treatment, emphasizing the need for further structure modifications to enhance its efficacy and application in combination therapies (Yang et al., 2019).
Eigenschaften
CAS-Nummer |
1820750-36-4 |
|---|---|
Produktname |
LYRM03 |
Molekularformel |
C21H33N3O5 |
Molekulargewicht |
407.511 |
IUPAC-Name |
(3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine |
InChI |
InChI=1S/C21H33N3O5/c1-5-13(4)17(21(28)29)24-19(26)16(12(2)3)23-20(27)18(25)15(22)11-14-9-7-6-8-10-14/h6-10,12-13,15-18,25H,5,11,22H2,1-4H3,(H,23,27)(H,24,26)(H,28,29)/t13-,15?,16-,17-,18?/m0/s1 |
InChI-Schlüssel |
PBLYJNWLOXWSSP-VUCLORQFSA-N |
SMILES |
NC(C(C(N[C@H](C(N[C@H](C(O)=O)[C@H](CC)C)=O)C(C)C)=O)O)CC1=CC=CC=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LYRM03; LYRM-03; LYRM 03; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
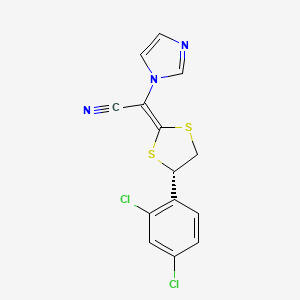
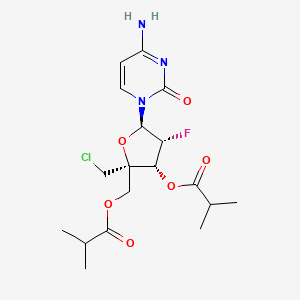
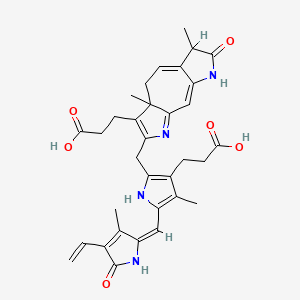

![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)
